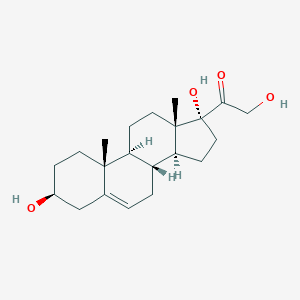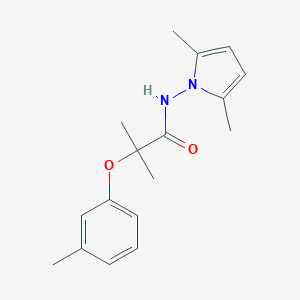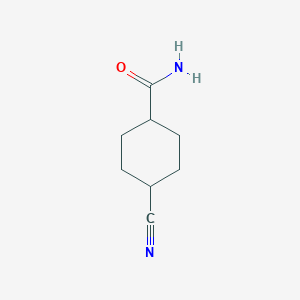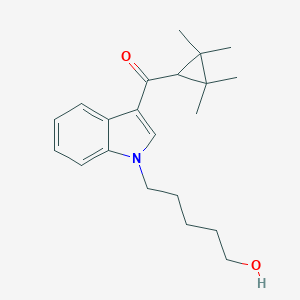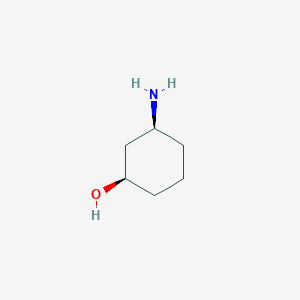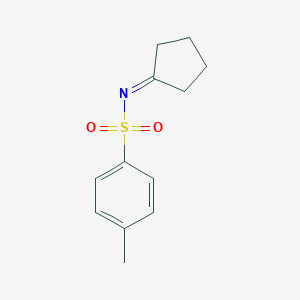![molecular formula C10H8N4 B045328 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline CAS No. 111339-68-5](/img/structure/B45328.png)
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a triazole ring and a quinoxaline ring.
Wissenschaftliche Forschungsanwendungen
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, anticancer, and antiviral properties, making it a useful tool for studying these processes. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapeutic agent. Another direction is to study its potential as an antiviral agent against other viruses, such as the Zika virus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline involves the condensation of 2,3-diaminotoluene and 2-cyanobenzoic acid in the presence of a catalyst. This reaction results in the formation of the triazole ring and the quinoxaline ring. The final product is obtained by purification and recrystallization.
Eigenschaften
CAS-Nummer |
111339-68-5 |
|---|---|
Produktname |
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline |
Molekularformel |
C10H8N4 |
Molekulargewicht |
184.2 g/mol |
IUPAC-Name |
4-methyltriazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-7-10-6-11-13-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |
InChI-Schlüssel |
KASJSXNKMGWWQG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



